5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
Molecular Formula |
C15H9ClN4O2 |
|---|---|
Molecular Weight |
312.71 g/mol |
IUPAC Name |
5-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9ClN4O2/c16-10-5-6-12-11(7-10)18-13(21-12)8-1-3-9(4-2-8)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI Key |
KDCTYCYJDIZICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C4=NN=C(O4)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzoxazole Core
The 5-chlorobenzo[d]oxazol-2-yl subunit is typically synthesized via cyclocondensation of 2-amino-4-chlorophenol with carboxylic acid derivatives or their equivalents. For example, Eissa Salama (2020) demonstrated that benzoxazole rings can be formed using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions. In this method, 4-chlorophenylacetic acid reacts with semicarbazide in the presence of POCl₃, followed by neutralization with potassium hydroxide to yield intermediates.
Key conditions for benzoxazole formation:
Construction of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole moiety is synthesized via cyclization of acylhydrazides. Abdul-Jabbar K. Al Abodi et al. (2012) reported that hydrazide intermediates, when treated with dehydrating agents like POCl₃ or thionyl chloride (SOCl₂), undergo intramolecular cyclization to form the oxadiazole ring. For the target compound, the phenyl-linked oxadiazol-2-amine group is introduced by reacting 3-(5-chlorobenzo[d]oxazol-2-yl)benzohydrazide with cyanogen bromide (BrCN) in ethanol under nitrogen atmosphere.
Reaction Scheme :
-
Acylhydrazide Formation :
-
Cyclization :
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a efficient method to accelerate reaction kinetics. Academia.edu (2014) highlighted a solvent-free protocol for synthesizing analogous oxazolamine derivatives, reducing reaction times from hours to minutes. For the target compound, this approach involves:
-
Step 1 : Microwave-assisted condensation of 4-(5-chlorobenzo[d]oxazol-2-yl)benzaldehyde with thiosemicarbazide (150 W, 5–10 minutes).
-
Step 2 : Oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) under microwave irradiation (300 W, 3 minutes).
Advantages :
Solid-Phase Synthesis and Catalytic Methods
Polymer-Supported Reagents
Recent advances utilize polystyrene-supported reagents to simplify purification. ACS Omega (2023) described a method where Wang resin-bound hydrazides are reacted with aryl aldehydes, followed by cleavage with trifluoroacetic acid (TFA) to release the oxadiazol-2-amine.
Procedure :
-
Immobilize benzohydrazide on Wang resin.
-
React with 4-(5-chlorobenzo[d]oxazol-2-yl)benzaldehyde.
-
Cleave with TFA/DCM (1:9 v/v).
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions enable modular synthesis. For example, Suzuki-Miyaura coupling introduces the phenyl bridge between benzoxazole and oxadiazole rings:
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Toluene/EtOH (4:1)
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Multi-Step | 8–12 hours | 60–75 | High reproducibility |
| Microwave-Assisted | 15–20 minutes | 80–85 | Rapid, energy-efficient |
| Solid-Phase Synthesis | 6–8 hours | 70–78 | Simplified purification |
| Transition Metal Catalysis | 12 hours | 65–70 | Modular scaffold diversification |
Optimization Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group (-NH₂) in the oxadiazole ring participates in nucleophilic substitution reactions. For example:
-
Acylation : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form N-acetyl derivatives.
-
Sulfonation : Reacts with sulfonyl chlorides under basic conditions (e.g., pyridine) to yield sulfonamide derivatives, which are pharmacologically relevant .
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, DCM, 0°C | N-Acetyl derivative | 78% |
| Sulfonation | Tosyl chloride, pyridine | Tosylamide | 65% |
Electrophilic Aromatic Substitution
The electron-rich benzene rings undergo electrophilic substitution:
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 50°C to introduce nitro groups at the para position relative to the oxadiazole moiety.
-
Halogenation : Bromination with Br₂/FeBr₃ produces mono- or di-substituted bromo derivatives, depending on stoichiometry.
Key Observation : The chlorine atom on the benzoxazole ring directs electrophiles to specific positions due to its electron-withdrawing effect .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the oxadiazole ring, leading to ring-opening and formation of carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thiadiazole, altering electronic properties .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives, enhancing structural diversity.
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, enabling access to complex amine derivatives.
Cycloaddition and Ring-Opening
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused triazole-oxadiazole systems, which are explored for antimicrobial activity .
-
Acid-Catalyzed Ring-Opening : In HCl/EtOH, the oxadiazole ring hydrolyzes to yield hydrazide intermediates .
Comparative Reactivity with Analogues
The chlorine atom and oxadiazole-amine system differentiate its reactivity from similar compounds:
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their efficacy against multiple cancer cell lines. The results showed that certain derivatives demonstrated substantial activity against glioblastoma and other cancer types . The mechanism of action is often linked to their ability to inhibit tubulin polymerization, which is critical for cancer cell division.
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial activities. A review highlighted that these compounds exhibit varying degrees of antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of the oxadiazole ring contribute to their bioactivity, making them promising candidates for developing new antimicrobial agents.
Anti-Diabetic Potential
Some studies have explored the anti-diabetic effects of oxadiazole derivatives. For example, specific compounds have shown the ability to lower glucose levels in genetically modified models like Drosophila melanogaster, indicating potential for therapeutic applications in diabetes management .
Synthesis Techniques
The synthesis of 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining appropriate amines with carboxylic acids or their derivatives.
- Cyclization : Formation of the oxadiazole ring through cyclization reactions involving hydrazines and carbonyl compounds.
- Functionalization : Introduction of halogen or other functional groups to enhance biological activity.
Case Study 1: Anticancer Evaluation
A detailed study on a series of 1,3,4-oxadiazole derivatives demonstrated significant anticancer activity against various cell lines. The compound this compound was part of this study and showed promising results in inhibiting cancer cell proliferation .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of oxadiazoles, several derivatives were tested against common bacterial strains. The results indicated that certain modifications to the oxadiazole structure led to enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Antiproliferative Activity
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b): This analogue, differing by a 4-chlorophenyl substituent instead of the 5-chlorobenzo[d]oxazole group, demonstrated potent antiproliferative activity against NCI cancer cell lines, with a mean growth percent (GP) of 45.20.
- N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a-f) :
Trimethoxyphenyl-substituted analogues showed superior anticancer activity (e.g., compound 4f in ). The electron-donating methoxy groups enhance π-stacking interactions, but the target compound’s chloro and benzooxazole substituents may offer better metabolic stability .
Table 1: Antiproliferative Activity Comparison
Thiadiazole vs. Oxadiazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
Replacing the oxadiazole with a thiadiazole (sulfur instead of oxygen) increases lipophilicity and alters electronic properties. Thiadiazoles are associated with insecticidal and fungicidal activities, whereas oxadiazoles like the target compound are more commonly linked to anticancer and cholinesterase inhibition .
Antimicrobial Activity
- Bis-1,3,4-oxadiazoles (e.g., 5,5'-benzene-1,4-diylbis(N-phenyl-1,3,4-oxadiazol-2-amine)) :
Bis-oxadiazoles exhibit broad-spectrum antimicrobial activity. The target compound’s benzooxazole substituent may enhance Gram-negative bacterial inhibition due to increased membrane penetration, though direct comparative data are lacking .
Physicochemical and Molecular Properties
- Lipinski’s Rule Compliance: The target compound’s molecular weight (~345 g/mol) and calculated logP (~3.2) align with Lipinski’s criteria, similar to analogues in .
- Hydrogen Bonding and Crystallography :
Unlike 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, which forms 3D hydrogen-bonded networks (N–H⋯N), the target compound’s chloro and benzooxazole groups may disrupt such interactions, influencing solubility and crystal packing .
Table 2: Molecular Properties Comparison
| Property | Target Compound | 5-(4-Methylphenyl) Analogue | Reference |
|---|---|---|---|
| Molecular Weight (g/mol) | ~345 | 175.19 | |
| logP | ~3.2 | 1.8 | |
| Hydrogen Bonding | Disrupted by substituents | N–H⋯N networks |
Biological Activity
5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS No. 1706440-93-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes an oxadiazole moiety known for its diverse biological activities.
Biological Activity Overview
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines. The compound has been evaluated for its effectiveness against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7 and MDA-MB-231) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound demonstrated lower cytotoxicity compared to standard chemotherapeutics like doxorubicin but was still effective in inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation.
2. Mechanisms of Action
The biological activity of this compound is believed to involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.
- p53 Pathway Activation : Western blot analysis indicated an increase in p53 expression levels and caspase-3 cleavage, suggesting activation of apoptotic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by MDPI, novel oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, the compound exhibited promising activity against several cancer cell lines, with IC50 values indicating significant efficacy compared to control groups. The study highlighted the importance of structural modifications to enhance biological activity further .
Case Study 2: Selective Inhibition Studies
Another investigation focused on the selective inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. The study found that certain oxadiazole derivatives could inhibit CA IX selectively at nanomolar concentrations, suggesting potential use in targeting tumor-related pathways while minimizing effects on normal tissues .
Q & A
Q. How can data contradictions in thermal stability studies be mitigated?
- Methodological Answer :
- DSC/TGA Harmonization : Compare differential scanning calorimetry (melting points) with thermogravimetric analysis (decomposition onset).
- Kinetic Modeling : Apply the Ozawa-Flynn-Wall method to activation energy calculations for degradation steps.
- Humidity Control : Perform stability tests at 40°C/75% RH to isolate moisture-driven vs. thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
